Dimethyl [(2-acetamidophenyl)methyl]phosphonate
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Overview
Description
Dimethyl [(2-acetamidophenyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a dimethyl ester and a 2-acetamidophenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl [(2-acetamidophenyl)methyl]phosphonate typically involves the reaction of 2-acetamidobenzyl chloride with dimethyl phosphite in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions: Dimethyl [(2-acetamidophenyl)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the dimethyl ester groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed.
Major Products Formed:
Oxidation: Phosphonic acids or phosphonates.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates.
Scientific Research Applications
Dimethyl [(2-acetamidophenyl)methyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organophosphorus compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal phosphonate metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Dimethyl [(2-acetamidophenyl)methyl]phosphonate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
Dimethyl methylphosphonate: A simpler phosphonate ester used primarily as a flame retardant.
Dimethyl acetylmethylphosphonate: Another organophosphorus compound with similar chemical properties but different applications.
Uniqueness: Dimethyl [(2-acetamidophenyl)methyl]phosphonate is unique due to the presence of the 2-acetamidophenyl moiety, which imparts specific chemical and biological properties. This structural feature distinguishes it from other phosphonates and enhances its potential for targeted applications in medicine and industry.
Properties
CAS No. |
90043-29-1 |
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Molecular Formula |
C11H16NO4P |
Molecular Weight |
257.22 g/mol |
IUPAC Name |
N-[2-(dimethoxyphosphorylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C11H16NO4P/c1-9(13)12-11-7-5-4-6-10(11)8-17(14,15-2)16-3/h4-7H,8H2,1-3H3,(H,12,13) |
InChI Key |
VXPWHSRKIONXPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1CP(=O)(OC)OC |
Origin of Product |
United States |
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